![molecular formula C20H17N5O3 B2688265 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713087-01-5](/img/structure/B2688265.png)
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a nitrophenyl group, a tetrahydrofuran group, and an imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms. The nitrophenyl group would contribute significant electron-withdrawing character, while the tetrahydrofuran and imidazole groups would add additional heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imidazole group could participate in acid-base reactions due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple heteroatoms and functional groups could result in polarity and potential hydrogen bonding .科学的研究の応用
Synthesis and Chemical Transformations
One stream of research has focused on developing efficient strategies for constructing related imidazo[1,5-a]quinoxalin-4-one ring systems, which have applications in developing novel and potent Lck inhibitors (Chen et al., 2004). Another study synthesized and evaluated 2-arylimidazo[4,5-c]quinolines as benzodiazepine receptor ligands, indicating the impact of the aryl group's bulkiness on receptor affinity (Takada et al., 1996).
Biological Activities
Research has shown that quinoxalinediones possessing imidazolyl substituents exhibit potent activity to inhibit AMPA receptor binding, highlighting their potential as selective antagonists for neurological applications (Ohmori et al., 1994). Furthermore, studies on fused imidazoquinolines have identified compounds with high binding affinity to GABAA/benzodiazepine receptors, suggesting their therapeutic potential for senile dementia (Naylor et al., 1993).
Advanced Materials and Sensing Applications
The synthesis of novel imidazoquinoxaline derivatives as phosphodiesterase (PDE4) inhibitors demonstrates the compound's utility in developing treatments for inflammatory diseases (Deleuze-Masquéfa et al., 2004). Additionally, a macrocyclic tetra-imidazolium salt based on quinoxaline has been developed, showcasing the ability to differentiate p-dinitrobenzene from other nitro compounds, indicating its use in selective sensing applications (Zhao et al., 2023).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-10,15H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZKEQMWIZNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。